molecular formula C25H22F3N5O2 B11499643 [5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B11499643
M. Wt: 481.5 g/mol
InChI Key: WQLJKJKNEDYOHE-UHFFFAOYSA-N
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Description

3-{1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is further modified with methoxyphenyl and trifluoromethyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups through various substitution reactions. The final step involves the coupling of the piperidin-2-yl and pyridine moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-{1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA

Uniqueness

Compared to similar compounds, 3-{1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE stands out due to its unique combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22F3N5O2

Molecular Weight

481.5 g/mol

IUPAC Name

[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C25H22F3N5O2/c1-35-18-8-4-6-16(12-18)20-13-22(25(26,27)28)33-23(31-20)19(15-30-33)24(34)32-11-3-2-9-21(32)17-7-5-10-29-14-17/h4-8,10,12-15,21H,2-3,9,11H2,1H3

InChI Key

WQLJKJKNEDYOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCCCC4C5=CN=CC=C5

Origin of Product

United States

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